Comprehensive Physicochemical Profiling and Synthetic Utility of 4-Chloro-8-ethoxyquinoline-3-carbonitrile in Kinase Inhibitor Development
Comprehensive Physicochemical Profiling and Synthetic Utility of 4-Chloro-8-ethoxyquinoline-3-carbonitrile in Kinase Inhibitor Development
Executive Summary
In the landscape of targeted oncology and drug discovery, the quinoline-3-carbonitrile scaffold has emerged as a highly privileged structural motif. Specifically, 4-chloro-8-ethoxyquinoline-3-carbonitrile (CAS: 1016837-47-0) serves as a critical electrophilic building block in the synthesis of 4-anilinoquinoline-3-carbonitrile derivatives[1]. These derivatives are potent, often irreversible, ATP-competitive inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Src kinases[2].
This technical guide provides an in-depth analysis of the physicochemical properties, structural reactivity, and field-proven synthetic methodologies associated with 4-chloro-8-ethoxyquinoline-3-carbonitrile, designed to equip medicinal chemists with actionable, self-validating protocols for kinase inhibitor development.
Physicochemical Properties & Structural Analysis
Understanding the baseline physical and chemical properties of an intermediate is essential for predicting its behavior during synthesis, purification, and formulation. Below is a consolidated profile of 4-chloro-8-ethoxyquinoline-3-carbonitrile[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 4-chloro-8-ethoxyquinoline-3-carbonitrile |
| CAS Registry Number | 1016837-47-0 |
| Molecular Formula | C₁₂H₉ClN₂O |
| Molecular Weight | 232.67 g/mol |
| Boiling Point (Predicted) | 394.5 ± 37.0 °C |
| Density (Predicted) | 1.31 ± 0.1 g/cm³ |
| pKa (Predicted) | -1.30 ± 0.41 |
Mechanistic Structural Insights
The utility of this compound is driven by three distinct functional groups, each playing a specific role in both chemical synthesis and biological targeting:
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The 4-Chloro Substituent (The Leaving Group): The C4 position of the quinoline ring is highly electron-deficient. This electrophilicity is dramatically enhanced by the electron-withdrawing effects of the adjacent quinoline nitrogen and the 3-carbonitrile group, making the chloride an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions[2].
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The 3-Carbonitrile Group (The Pharmacophore): Synthetically, it activates the C4 position. Pharmacologically, it is indispensable. Structural biology and homology modeling demonstrate that the cyano group displaces a conserved water molecule in the ATP-binding pocket of EGFR and HER2, forming a direct, high-affinity interaction with a conserved Threonine residue (e.g., Thr 766/790)[3].
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The 8-Ethoxy Group (The Modulator): The alkoxy substitution at the 8-position modulates the lipophilicity of the core scaffold. In the context of the kinase hinge region, it influences the spatial orientation of the molecule, optimizing the trajectory of the 4-anilino group into the hydrophobic pocket[3].
Systems Visualization: Synthetic Workflow and Biological Targeting
The transition from the raw building block to a biologically active kinase inhibitor follows a highly predictable and efficient pathway.
Figure 1: SNAr synthetic workflow and biological targeting of quinoline-3-carbonitrile derivatives.
Experimental Protocol: Synthesis of 4-Anilino-8-ethoxyquinoline-3-carbonitriles
Causality Behind Experimental Choices
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Solvent Selection (2-Propanol): The polarity of 2-propanol is sufficient to dissolve the starting materials at reflux. However, the resulting 4-anilinoquinoline hydrochloride salt is highly insoluble in it.
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Self-Validating System: As the reaction progresses, the product precipitates out of the hot solution. This continuous removal of the product from the liquid phase drives the equilibrium forward and acts as a visual indicator of reaction progress.
Step-by-Step Methodology
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Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-8-ethoxyquinoline-3-carbonitrile (1.0 equivalent, e.g., 5.0 mmol) in anhydrous 2-propanol (0.2 M concentration, ~25 mL).
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Nucleophile Addition: Add the desired substituted aniline (1.1 equivalents, 5.5 mmol) to the suspension. Note: A slight excess of aniline ensures complete consumption of the valuable quinoline core.
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Thermal Activation: Heat the reaction mixture to reflux (approx. 80–85 °C) under an inert atmosphere (N₂ or Argon).
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Reaction Monitoring: Maintain reflux for 2 to 4 hours. The mixture will initially become homogeneous, followed by the gradual formation of a dense precipitate (the product HCl salt). Monitor the supernatant via LC-MS or TLC (Eluent: 1:1 Hexanes/Ethyl Acetate) to confirm the disappearance of the starting material mass (m/z 233 [M+H]⁺).
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Isolation: Once complete, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
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Purification: Filter the resulting suspension through a Büchner funnel. Wash the filter cake sequentially with cold 2-propanol (2 × 10 mL) and diethyl ether (10 mL) to remove unreacted aniline and trace impurities.
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Drying: Dry the solid under high vacuum at 40 °C for 12 hours to yield the 4-anilino-8-ethoxyquinoline-3-carbonitrile hydrochloride salt.
Analytical Validation: The product should be analyzed via ¹H NMR (DMSO-d₆). The disappearance of the aniline amine protons and the presence of a highly deshielded secondary amine proton (often broad, >9.0 ppm) confirms successful coupling.
References
- ChemicalBook. "4-chloro-8-ethoxyquinoline-3-carbonitrile CAS#: 1016837-47-0". ChemicalBook Properties Database.
- Wissner, A., et al. "Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity". PubMed / National Institutes of Health.
- Boschelli, D. H., et al. "4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors". Journal of Medicinal Chemistry, ACS Publications.
Sources
- 1. 4-chloro-8-ethoxyquinoline-3-carbonitrile CAS#: 1016837-47-0 [amp.chemicalbook.com]
- 2. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
